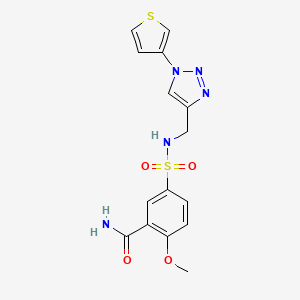![molecular formula C14H7F4N3O2S B2503454 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 385416-14-8](/img/structure/B2503454.png)
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" is a multifunctional molecule that incorporates several structural motifs known for their biological activities. The presence of a pyrazole ring, a thiazole unit, and fluorine atoms suggests potential pharmacological properties, as these features are often seen in compounds with antimicrobial, antifungal, and anticancer activities.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported in various studies. For instance, a series of triazolothiadiazoles bearing a pyrazole moiety were synthesized by reacting a hydrosulfide intermediate with different carboxylic acids, indicating the versatility of pyrazole synthesis . Another study reported the synthesis of a large library of pyrazole carboxamides, starting from a reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide, followed by diversification steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various computational methods. For example, the molecular structure and vibrational frequencies of a dihydro-1H-pyrazole derivative were investigated both experimentally and theoretically, providing insights into the stability and charge distribution within the molecule . Similarly, the molecular structure and vibrational assignments of another pyrazole derivative were analyzed, with a focus on hyper-conjugative interactions and charge delocalization . These studies contribute to a deeper understanding of the molecular structure of pyrazole derivatives.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from studies on similar compounds. For instance, the molecular docking study of a pyrazole carbaldehyde suggested that the fluorine atom and the carbonyl group play crucial roles in binding, indicating potential inhibitory activity . Another study on pyrazole carboxamides highlighted the use of TBTU-mediated synthesis, which could be relevant for the formation of amide bonds in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of fluorine atoms often contributes to the lipophilicity and metabolic stability of the compounds. The infrared spectrum and optical properties of a related compound were studied, revealing information about the vibrational frequencies and potential energy distribution . The nonlinear optical properties of a pyrazole carbothioic acid derivative were also investigated, showing a small energy gap between the frontier molecular orbitals . These properties are important for understanding the behavior of the compound in different environments and its potential applications.
Wissenschaftliche Forschungsanwendungen
Pyrazole derivatives are pivotal in medicinal and organic chemistry, showcasing a wide spectrum of biological activities. The unique structural framework of pyrazole carboxylic acid derivatives renders them crucial for synthesizing various biologically active compounds. These derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties, among others. The synthesis and application of these compounds in heterocyclic chemistry underscore their significance in drug development and various scientific research areas.
Synthesis and Biological Applications
The synthesis of pyrazole derivatives involves a variety of methodologies, highlighting their versatile synthetic applicability. These methodologies facilitate the integration of pyrazole carboxylic acid derivatives into a broad range of biologically active molecules. The biological activities of these derivatives span antimicrobial, anticancer, anti-inflammatory, and more, making them valuable scaffolds in medicinal chemistry. Their synthesis not only contributes to the development of new drugs but also enhances the understanding of heterocyclic compounds' role in therapeutic applications.
Impact on Drug Discovery
The review of pyrazole carboxylic acid derivatives and their biological applications provides a comprehensive overview of their potential in medicinal chemistry. By synthesizing these derivatives and exploring their biological activities, researchers can guide the development of novel therapeutic agents. This endeavor not only enriches the field of heterocyclic chemistry but also opens new avenues for drug discovery, emphasizing the importance of pyrazole derivatives in scientific research and their contribution to advancing medical science.
For further reading and detailed insights into the synthesis, biological activities, and applications of pyrazole carboxylic acid derivatives, refer to the following sources:
Wirkmechanismus
Target of Action
Thiazoles and pyrazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, and antineoplastic drugs . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of thiazole and pyrazole derivatives can vary widely depending on the specific compound and its targets. Some may inhibit enzymes, while others may block or stimulate receptors .
Biochemical Pathways
Thiazole and pyrazole derivatives can affect a variety of biochemical pathways. For example, some have antiviral activity and can inhibit the replication of viruses . Others have antitumor activity and can inhibit the growth of cancer cells .
Pharmacokinetics
The ADME properties of thiazole and pyrazole derivatives can also vary widely. Some are water-soluble, which can affect their absorption and distribution in the body . The metabolism and excretion of these compounds can also vary, affecting their bioavailability .
Result of Action
The result of the action of thiazole and pyrazole derivatives can include a variety of effects at the molecular and cellular level, such as inhibiting the growth of bacteria or cancer cells, or blocking the replication of viruses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiazole and pyrazole derivatives. For example, the pH of the environment can affect the ionization state of these compounds, which can influence their absorption and distribution in the body .
Zukünftige Richtungen
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2S/c15-8-3-1-2-7(4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLFBAQPLVTJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)

![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)
![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)
![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)

![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)


